BAY 299
CAS No.:
Cat. No.: VC1556519
Molecular Formula: C25H23N3O4
Molecular Weight: 429.47
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H23N3O4 |
|---|---|
| Molecular Weight | 429.47 |
Introduction
Chemical Properties and Structure
BAY 299, chemically known as 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, belongs to the benzoisoquinolinedione class of compounds. It has a molecular formula of C25H23N3O4 and a molecular weight of 429.47 Da . The compound is characterized by its naphthalimide-based tricyclic structure with a benzimidazolone substituent, which is critical for its selective binding properties .
Mechanism of Action
BAY 299 functions as a potent and selective inhibitor of the bromodomains of BRD1 (BRPF2) and the second bromodomain of TAF1. The compound's mechanism of action involves competitive binding to the acetyl-lysine recognition site within these bromodomains, preventing their interaction with acetylated histones and consequently disrupting their normal biological functions .
Potency and Selectivity Profile
BAY 299 exhibits exceptional potency against its primary targets, with IC50 values in the low nanomolar range. Various assay methods, including TR-FRET, AlphaScreen, and BROMOscan, have been used to characterize its inhibitory profile .
Table 2: Potency of BAY 299 Against Different Bromodomains
| Target | IC50 (nM) | Assay Method | Reference |
|---|---|---|---|
| BRD1/BRPF2 | 6-67 | BROMOscan/TR-FRET | |
| BRPF1 | 3150 | TR-FRET | |
| BRPF3 | 5550 | TR-FRET | |
| TAF1 BD2 | 8-13 | BROMOscan | |
| TAF1L BD2 | 106 | BROMOscan |
One of the most significant features of BAY 299 is its high selectivity for BRD1 and TAF1 over other bromodomain-containing proteins. The compound demonstrates >30-fold selectivity over other members of the BRPF family, >30-fold selectivity over close neighbors BRD9 and ATAD2, and remarkably >300-fold selectivity over BRD4, a widely studied bromodomain that is the target of many first-generation bromodomain inhibitors .
Table 3: Selectivity Profile of BAY 299
| Target Comparison | Selectivity Factor | Reference |
|---|---|---|
| Over BRPF1 | >47-fold | |
| Over BRPF3 | >83-fold | |
| Over other BRPF family members | >30-fold | |
| Over BRD9 and ATAD2 | >30-fold | |
| Over BRD4 | >300-fold |
The exceptional selectivity of BAY 299 makes it a valuable chemical probe for specifically investigating the biological functions of BRD1 and TAF1 without significant interference from effects on other bromodomain-containing proteins.
Cellular Activity
In addition to its potent in vitro activity, BAY 299 has demonstrated efficacy in cellular assays. NanoBRET experiments have shown that BAY 299 effectively blocks the interaction of BRD1 bromodomain with histones H4 and H3.3 with IC50 values of 575 nM and 825 nM, respectively . Similarly, the compound inhibits the interaction between TAF1 BD2 and these histones with IC50 values of 970 nM and 1400 nM .
Importantly, BAY 299 shows no inhibitory effect on the interaction between BRPF1 or BRD4 and histone H4 at concentrations up to 10 μM, further confirming its selectivity in cellular contexts . This cellular selectivity profile aligns with the biochemical data and reinforces the value of BAY 299 as a specific probe for BRD1 and TAF1 functions.
Biological Activity
The biological activity of BAY 299 has been extensively studied in various cellular models, particularly in cancer cell lines. The compound has demonstrated significant antiproliferative effects and can induce cell death through multiple mechanisms .
Antiproliferative Effects
BAY 299 inhibits the proliferation of various cancer cell lines, with particularly notable effects in leukemia cells. Studies using the Cell Counting Kit-8 (CCK-8) assay have shown that treatment with BAY 299 results in a remarkable inhibition of cell growth in acute myeloid leukemia (AML) cell lines .
Table 4: Growth Inhibition (GI50) Values of BAY 299 in Various Cell Lines
These growth inhibition values demonstrate that BAY 299 has broad anticancer activity across multiple tumor types, with enhanced potency in hematological malignancies. This pattern is consistent with the known roles of BRD1 and TAF1 in transcriptional regulation and suggests that targeting these bromodomains may be particularly effective in specific cancer contexts.
Cell Death Mechanisms
Research has shown that BAY 299 induces cell death in AML cells through multiple mechanisms. Treatment with BAY 299 increases cell death as detected by Annexin V/Propidium Iodide (PI) staining and flow cytometry analysis . The cell death induced by BAY 299 appears to involve several pathways, making it a potentially robust therapeutic approach less prone to resistance development.
Studies have demonstrated that the pan-caspase inhibitor Z-VAD and the receptor-interacting protein kinase 1 (RIPK1) inhibitor Nec-2 can partially rescue the cell death induced by BAY 299, suggesting the involvement of both apoptotic and necroptotic mechanisms . This dual mechanism of action may provide an advantage in treating cancer cells that have developed resistance to purely apoptotic inducers.
Effects on Cell Cycle and Differentiation
BAY 299 has been shown to affect cell cycle progression and promote cellular differentiation. Treatment with BAY 299 reduces EdU incorporation, indicating an inhibition of DNA synthesis and cell cycle progression . This effect aligns with the increased expression of cell cycle inhibitor genes observed in BAY 299-treated cells.
Furthermore, flow cytometry analyses of differentiation markers such as CD11b, CD14, and CD38 have revealed that BAY 299 promotes the differentiation of AML cells . This pro-differentiating effect is particularly significant in the context of AML, where the induction of differentiation represents a clinically validated therapeutic strategy. The ability of BAY 299 to simultaneously induce cell death and promote differentiation may contribute to its therapeutic potential in this disease context.
Pharmacokinetics and Administration
Administration Routes
Pharmacokinetic studies of BAY 299 have utilized both intravenous (i.v.) and intragastral administration routes in rat models . For intravenous studies, BAY 299 was given as an i.v. bolus, while for oral bioavailability assessment, the compound was administered intragastrally to fasted rats .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume